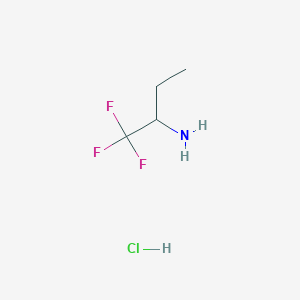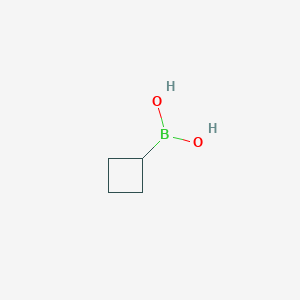
1,1,1-Trifluoro-2-butanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-2-butanamine hydrochloride, also known as 1-(Trifluoromethyl)propylamine hydrochloride, is a chemical compound with the molecular formula C4H8F3N · HCl . It has a molecular weight of 163.57 g/mol .
Synthesis Analysis
The synthesis of 1,1,1-Trifluoro-2-butanamine hydrochloride involves reaction conditions with sodium nitrite in perchloric acid . The yield of the reaction is reported to be 60% .
Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoro-2-butanamine hydrochloride consists of a butanamine backbone with three fluorine atoms attached to the second carbon atom . The molecule also includes a hydrochloride group .
Physical And Chemical Properties Analysis
1,1,1-Trifluoro-2-butanamine hydrochloride has a molecular weight of 163.57 g/mol . It has two hydrogen bond donor counts and four hydrogen bond acceptor counts . The compound has a rotatable bond count of one . The exact mass and monoisotopic mass of the compound are 163.0375615 g/mol .
Applications De Recherche Scientifique
Synthesis and Characterization of Complexes
- Ytterbium(III) Complexes Synthesis: The synthesis of ytterbium(III) complexes using various β-diketones, including 1,1,1-trifluoro-2-butanamine hydrochloride, was studied. These complexes were characterized for their structural and luminescence properties (Martín‐Ramos et al., 2013).
Chemical Synthesis and Reaction Studies
- Regioselectivity in Synthesis: Research into the regioselectivity of synthesizing 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles from reactions involving 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones was conducted (Martins et al., 2012).
- Synthesis of Trifluoromethylated Furan Derivatives: The reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-arylbutan-2,4-diones leading to the formation of new trifluoromethylated furan derivatives was explored (Mosslemin et al., 2004).
Analytical and Physical Chemistry Applications
- Investigation in Enantiomer Synthesis: A study on the synthesis of enantiomerically enriched 1,1,1-trifluoro-2-propanamine, highlighting the challenges and intricacies in the stereochemistry involved (Packer et al., 2017).
- Heterocyclic Compounds Synthesis: Reactions involving 1,1,1-trifluoro-4,4-bis(methylthio)but-3-en-2-one were studied for the production of various novel trifluoromethylated heterocyclic compounds (Barabanov et al., 2012).
Environmental Impact and Safety
- Trifluoroacetate Environmental Impact: The study on the atmospheric degradation of compounds like 1,1,1-trifluoro-2-butanamine hydrochloride and the environmental accumulation of trifluoroacetate highlighted environmental concerns (Jordan & Frank, 1999).
- Solubility and Diffusivity in Ionic Liquids: Research on the solubility and diffusivity of hydrofluorocarbons, including derivatives of 1,1,1-trifluoro-2-butanamine hydrochloride, in room-temperature ionic liquids provided insights into their physical properties (Shiflett & Yokozeki, 2006).
Safety and Hazards
1,1,1-Trifluoro-2-butanamine hydrochloride is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .
Propriétés
IUPAC Name |
1,1,1-trifluorobutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N.ClH/c1-2-3(8)4(5,6)7;/h3H,2,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUMYAARUOVRFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545200 |
Source


|
| Record name | 1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
758-33-8 |
Source


|
| Record name | 1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluorobutan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














